8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure with a fluorine atom at the 8th position
Mechanism of Action
Benzoxazines
are a class of heterocyclic organic compounds . They have been studied for their potential applications in various fields due to their unique properties. Here’s some general information about benzoxazines:
Target of Action
For example, some benzoxazines have been studied for their antiproliferative activity against certain cancer cell lines .
Mode of Action
The mode of action of benzoxazines can vary depending on their specific chemical structure and the biological target they interact with. Some benzoxazines have been shown to undergo a tandem reaction with other compounds, resulting in the formation of new compounds .
Biochemical Pathways
Benzoxazines in general can participate in various chemical reactions and may affect different biochemical pathways depending on their specific structure and the biological system they interact with .
Result of Action
Some benzoxazines have been studied for their potential antiproliferative effects against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cell signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity. These interactions highlight the compound’s potential impact on metabolic health and disease .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms influence the compound’s localization and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions to form the intermediate 2-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, quinones, and dihydrobenzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2H-benzo[B][1,4]oxazin-3(4H)-one derivatives: Various derivatives with different substituents at the 8th position, each with unique properties.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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